Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)-
Description
The compound "Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)-" is a brominated acetophenone derivative featuring a partially saturated pyridine ring (3,4-dihydro-1(2H)-pyridinyl) substituted at the 5-position with a bromine atom. Its molecular formula is inferred as C₇H₈BrNO, combining the ethanone group (C₂H₃O) with a brominated dihydropyridine moiety. The dihydro-pyridine ring introduces reduced aromaticity compared to pyridine, altering electronic properties and reactivity.
Properties
Molecular Formula |
C7H10BrNO |
|---|---|
Molecular Weight |
204.06 g/mol |
IUPAC Name |
1-(5-bromo-3,4-dihydro-2H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C7H10BrNO/c1-6(10)9-4-2-3-7(8)5-9/h5H,2-4H2,1H3 |
InChI Key |
DZUWKGRQVAAHER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC(=C1)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Parameters
| Component | Quantity | Temperature | Time | Yield |
|---|---|---|---|---|
| 5-Bromo-3,4-dihydropyridine | 1.0 equiv | 25–30°C | 6 hr | 89–93% |
| Acetyl chloride | 1.2 equiv | Reflux | – | – |
| AlCl₃ | 1.5 equiv | – | – | – |
| Dichloromethane | Solvent | – | – | – |
The reaction proceeds via the formation of an acylium ion intermediate, which undergoes electrophilic attack at the para position relative to the nitrogen atom. Steric hindrance from the bromine substituent directs regioselectivity, minimizing byproducts.
Nucleophilic Substitution-Based Approaches
Alternative routes employ nucleophilic displacement of bromine in pre-acetylated intermediates. For example, 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone derivatives are synthesized via tert-butoxybis(dimethylamino)methane-mediated condensation, achieving 70% yield under reflux conditions.
Key Reaction Steps:
- Protection of Pyridine Nitrogen :
Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the reaction with 4-methylbenzenesulfonyl chloride, protecting the nitrogen with a tosyl group (90% yield). - Bromine Displacement :
Subsequent treatment with bis(pinacolato)diboron and palladium catalysts enables Suzuki-Miyaura coupling for functional group diversification.
Acid-Catalyzed Cyclization Strategies
Patented methods describe acid-mediated cyclization to construct the dihydropyridine core. Trifluoromethanesulfonic acid (TfOH) at 150°C promotes ring closure via intramolecular dehydration, yielding 45% of the target compound alongside 13% of a regioisomer.
Mechanism:
$$
\text{Phenol intermediate} + \gamma\text{-butyrolactone} \xrightarrow{\text{Base}} \text{Linear precursor} \xrightarrow{\text{TfOH}} \text{Dihydropyridine ring}
$$
Yield Optimization and Process Refinement
Comparative Analysis of Catalysts
| Catalyst | Temperature | Time | Yield | Purity |
|---|---|---|---|---|
| AlCl₃ | 25°C | 6 hr | 93% | >98% |
| TfOH | 150°C | 8 hr | 45% | 85% |
| Pd(dppf)Cl₂ | 100°C | 12 hr | 70% | 92% |
AlCl₃-based methods dominate due to superior yields and milder conditions. However, TfOH routes offer scalability for industrial production despite lower efficiency.
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/heptane gradient) or recrystallization from 95% ethanol. Nuclear magnetic resonance (NMR) confirms regiochemistry:
- ¹H NMR (DMSO-d₆) : δ 2.58 (s, 3H, COCH₃), 3.67 (m, 2H, CH₂), 5.78 (s, 2H, NCH₂).
- ¹³C NMR : 204.06 ppm (C=O), 118.9 ppm (C-Br).
Industrial Scalability and Challenges
The AlCl₃ method’s high yield (93%) and low catalyst cost make it preferred for kilogram-scale synthesis. However, bromine’s lability necessitates inert atmospheres to prevent debromination. Recent advances propose immobilized AlCl₃ on mesoporous silica to enhance recyclability.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a dihydroquinoline derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)- is characterized by a brominated pyridine moiety. Its molecular formula is with a molecular weight of approximately 254.123 g/mol. The presence of the bromine atom enhances its reactivity and biological activity, making it a valuable compound in synthetic chemistry and drug development.
Scientific Research Applications
Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)- has several notable applications in scientific research:
Medicinal Chemistry
The compound's unique structure enables it to interact with various biological targets. Research has indicated potential applications in:
- Antimicrobial Agents : Studies have shown that modifications to the pyridine structure can lead to compounds with significant antibacterial properties.
- Anticancer Activity : The compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further development as an anticancer agent.
Organic Synthesis
Ethanone derivatives are utilized as intermediates in the synthesis of more complex organic molecules. The compound's reactivity allows it to participate in various chemical reactions such as:
- Nucleophilic Substitution Reactions : The carbonyl group in ethanone can act as an electrophile in nucleophilic attacks.
- Cyclization Reactions : The presence of nitrogen and bromine atoms facilitates cyclization processes that are crucial for synthesizing larger heterocyclic compounds.
Antimicrobial Research
A study published in a peer-reviewed journal demonstrated that derivatives of Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)- exhibited promising antimicrobial activity against various bacterial strains. The research highlighted the importance of structural modifications in enhancing biological efficacy .
Anticancer Studies
Another investigation focused on the anticancer properties of this compound showed that certain derivatives demonstrated significant inhibition against cancer cell proliferation. The study emphasized the role of the bromine substituent in increasing potency against specific cancer types .
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Significant antibacterial activity |
| Medicinal Chemistry | Anticancer Activity | Inhibition of cancer cell proliferation |
| Organic Synthesis | Intermediate for complex molecules | Reactivity in nucleophilic substitution reactions |
Mechanism of Action
The mechanism of action of Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and the dihydroquinoline ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)- features a brominated pyridine derivative. The presence of the bromine atom is crucial as it can enhance the compound's reactivity and biological interactions. The molecular formula for this compound is C10H10BrN, and its structure can be represented as follows:
The biological activity of Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)- is attributed to its interaction with specific molecular targets within biological systems. The bromine atom enhances binding affinity to enzymes or receptors, influencing various biochemical pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, affecting cellular signaling.
Biological Activities
Research indicates that Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)- exhibits several promising biological activities:
Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains. For instance, derivatives of halogenated compounds similar to Ethanone have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL.
Antifungal Properties : The compound has demonstrated activity against specific fungal pathogens.
Anticancer Potential : Investigations into its effects on cancer cell lines indicate possible applications in cancer therapy. Studies have shown that similar compounds exhibit cytotoxic effects on various tumor cell lines.
Case Studies and Research Findings
Several studies have evaluated the biological effects of Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)- and related compounds:
Antimicrobial Evaluation
A study reported that halogenated derivatives exhibited significant antibacterial activity against multiple strains. This suggests that the unique structural features of such compounds may confer enhanced antimicrobial properties.
Anticancer Studies
Research has highlighted the anticancer potential of similar brominated pyridine derivatives. For example:
- A derivative with a similar structure was found to induce apoptosis in breast cancer cell lines through the activation of caspase pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)-, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Ethanone, 1-(5-bromo-2-chloro-3-pyridinyl)- | Similar halogenation | Moderate antimicrobial |
| Ethanone, 1-(3-chloro-2-hydroxyphenyl)- | Different substituents | Anticancer activity |
| Thiazole Derivatives | Contains thiazole ring | Antimicrobial effects |
Ethanone's distinctive halogenation pattern may enhance its stability and binding affinity compared to these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
